2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
“2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic compound. It contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . The molecule includes a trifluoromethyl group, an aniline group, a thiadiazole ring, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several key features. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the molecule . The thiadiazole ring is a heterocyclic ring containing both sulfur and nitrogen atoms . The aniline group and the benzamide group are both common structural motifs in pharmaceutical compounds .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack . The thiadiazole ring could potentially undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure . For example, the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and permeability . The thiadiazole ring is a planar, aromatic ring, which could contribute to its stability and shape .
Mechanism of Action
Target of Action
The compound, also known as “2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” or “F0417-0795”, is a derivative of 2,4-disubstituted thiazoles . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant effects
Mode of Action
It’s known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications . For example, new synthetic routes could be developed to improve its yield or reduce the cost of its production . Its potential as a pharmaceutical or agrochemical compound could also be explored further .
properties
IUPAC Name |
2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N4O2S2/c19-9-5-6-10(12(20)7-9)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-4-2-1-3-11(13)18(21,22)23/h1-7H,8H2,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNUXRDRHWUDFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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